N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride
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Overview
Description
N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride is an organic compound belonging to the class of amines. It is characterized by the presence of an ethyl group, a methyl group, and a propyl group attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride typically involves the alkylation of 4-heptanamine. The reaction can be carried out using ethyl iodide and methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Alkylated amines.
Scientific Research Applications
N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of amine metabolism and as a model compound for studying enzyme-substrate interactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymes involved in amine metabolism, leading to the formation of various metabolites. It can also bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-4-propyl-4-heptanamine
- N-Methyl-4-propyl-4-heptanamine
- 4-Heptanamine
Uniqueness
N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride is unique due to the presence of both ethyl and methyl groups attached to the nitrogen atom, which imparts distinct chemical and physical properties. This structural feature allows the compound to participate in a wider range of chemical reactions compared to its analogs.
Biological Activity
N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride, commonly referred to as a derivative of heptanamine, is a compound of interest due to its potential biological activities. This article examines its structural characteristics, synthesis, and biological effects, along with relevant research findings and case studies.
Structural Characteristics
This compound has the molecular formula C12H27N and a molecular weight of approximately 219.79 g/mol. The compound features a heptane backbone with a propyl group and a methyl substituent on the nitrogen atom, which contributes to its unique biological properties. The presence of the hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for various applications in biological research .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for the production of high-purity compounds. The synthesis process is crucial for ensuring that the compound can be used reliably in biological assays and experiments.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Initial studies suggest that it may act as an enzyme inhibitor, affecting metabolic pathways related to neurotransmitter regulation and potentially exhibiting antimicrobial properties.
Case Studies and Research Findings
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Enzyme Inhibition Studies :
- Research has indicated that similar compounds exhibit enzyme inhibition, which could be extrapolated to this compound. For instance, studies on related amines have shown that they can inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.
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Toxicological Assessments :
- A review of N-nitrosomethyl-n-alkylamines (NMAs), structurally similar compounds, revealed potential carcinogenic effects in animal models. These studies highlighted the importance of understanding the genotoxic mechanisms through which NMAs operate, suggesting that this compound may require similar evaluations for safety assessments .
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Comparative Analysis :
- A comparative study involving structurally related compounds indicated that variations in alkyl chain length and substitution patterns significantly influence biological activity. This suggests that this compound may exhibit distinct pharmacological profiles compared to simpler amines like N-Methylheptylamine or 1-Heptylamine.
Data Table: Comparison with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-Ethyl-N-methyl-4-propyl-4-heptanamine HCl | C12H27N | Hydrochloride salt form; potential enzyme inhibitor |
N-Methylheptylamine | C8H19N | Lacks propyl substitution; simpler structure |
1-Heptylamine | C7H17N | Primary amine; no methyl substitution on nitrogen |
N,N-Dimethyl-4-propyl-4-heptanamine | C11H26N | Contains two methyl groups on nitrogen |
Properties
CAS No. |
64467-51-2 |
---|---|
Molecular Formula |
C13H30ClN |
Molecular Weight |
235.84 g/mol |
IUPAC Name |
ethyl-methyl-(4-propylheptan-4-yl)azanium;chloride |
InChI |
InChI=1S/C13H29N.ClH/c1-6-10-13(11-7-2,12-8-3)14(5)9-4;/h6-12H2,1-5H3;1H |
InChI Key |
JXSGTXAQYFWMIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(CCC)[NH+](C)CC.[Cl-] |
Origin of Product |
United States |
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